molecular formula C2H7ClN2S B1589567 2-Methylisothiouronium chloride CAS No. 53114-57-1

2-Methylisothiouronium chloride

Cat. No. B1589567
CAS RN: 53114-57-1
M. Wt: 126.61 g/mol
InChI Key: KRYWEAYKLGCRRH-UHFFFAOYSA-N
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Description

2-Methylisothiouronium chloride is a chemical compound with the molecular formula C2H7ClN2S . It is a type of isothiouronium, a functional group with the formula [RSC(NH2)2]+, where R can be an alkyl or aryl .

Scientific Research Applications

1. Study of Isothiourea Salts in Solid State

Isothiourea salts, including 2-methylisothiouronium chloride, have been studied for their structural properties using nuclear quadrupole double resonance (NQDR), X-ray methods, and quantum theory of atoms in molecules/density functional theory. This research is significant for understanding the nature of isomerism in these compounds and their interactions, which is crucial for their biological activity (Latosinska et al., 2012).

2. Formation of Uranium(VI) and Isothiouronium Complexes

2-Methylisothiouronium chloride has been used to form new complexes with uranium(VI). The structural and spectroscopic properties of these complexes provide insights into the selective binding of uranium(VI), which is valuable for applications in nuclear waste management and environmental remediation (Grabias et al., 2020).

3. Adsorption Studies for Uranium(VI) Removal

Research involving the use of halloysite functionalized with isothiouronium salts, including 2-methylisothiouronium chloride, has demonstrated their effectiveness as adsorbents for uranium(VI) ions. This application is crucial for addressing the environmental challenges posed by nuclear wastes and uranium mining (Gładysz-Płaska et al., 2018).

4. Synthesis and Characterization in Chemical Warfare Agent Monitoring

The synthesis of 2-methylisothiouronium chloride derivatives has been explored for their potential use as standards in analytical chemical methods, particularly for monitoring chemical warfare agents, their precursors, or metabolites. This application highlights the role of these compounds in enhancing the safety and security in the field of defense (Stýskala et al., 2007).

5. Investigation of Interaction with Skeletal Muscle Sarcoplasmic Reticulum

2-Methylisothiouronium chloride and its derivatives have been studied for their interaction with the Ca2+-ATPase of skeletal muscle sarcoplasmic reticulum. Understanding this interaction is essential for developing potential therapeutic agents targeting muscular and neurological disorders (Berman & Karlish, 2003).

Safety And Hazards

The safety data sheet for 2-Methylisothiouronium chloride is not available in the sources retrieved . Therefore, the specific safety and hazard information is not available.

properties

IUPAC Name

methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYWEAYKLGCRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2986-19-8 (Parent)
Record name 2-Methylisothiouronium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

126.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisothiouronium chloride

CAS RN

53114-57-1
Record name Carbamimidothioic acid, methyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53114-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylisothiouronium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053114571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methylisothiouronium chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Kipnis, J Ornfelt - Journal of the American Chemical Society, 1949 - ACS Publications
Thiophene-2-methylisothiouronium Chloride and 2-(thio-phene-2'-methylthio)-4-methyl-6-… (0.06 mole) of thiophene-2-methylisothiouronium chloride, 11 g.(0.085 mole) of freshly …
Number of citations: 0 pubs.acs.org
F Kipnis, J Ornfelt - Journal of the American Chemical Society, 1949 - ACS Publications
Thiophene-2-methylisothiouronium Chloride and 2-(thio-phene-2'-methylthio)-4-methyl-6-… (0.06 mole) of thiophene-2-methylisothiouronium chloride, 11 g.(0.085 mole) of freshly …
Number of citations: 1 pubs.acs.org
F Kipnis, I Levy, J Ornfelt - Journal of the American Chemical …, 1949 - ACS Publications
… Thiophene-2-methylisothiouronium Chloride and 2-(thiophene-2 '-methylthio) -4 -methyl-6 -… (0.06 mole) of thiophene-2-methylisothiouronium chloride, 11 g. (0.085 mole) of freshly …
Number of citations: 11 pubs.acs.org
RA Henry, WM Dehn - Journal of the American Chemical Society, 1949 - ACS Publications
… Thiophene-2-methylisothiouronium Chloride and 2-(thiophene-2 '-methylthio) -4 -methyl-6 -… (0.06 mole) of thiophene-2-methylisothiouronium chloride, 11 g. (0.085 mole) of freshly …
Number of citations: 13 pubs.acs.org
F Kipnis, I Levy, J Ornfelt - Journal of the American Chemical …, 1948 - ACS Publications
Syntheses from Acetoheterocycles During a preliminary study on syntheses from 2-acetofuran, 2-acetothiophene and 2-acetopyridine, it was found desirable to prepare the pyruvic …
Number of citations: 12 pubs.acs.org
F Kipnis, H Soloway, J Ornfelt - Journal of the American Chemical …, 1948 - ACS Publications
Anal. Caled, for C14Hi, C1, N2: C, 53.5;, 4.1; N, 8.9. Found: C, 54.0; H, 4.3; N, 9.1. The diamine is very soluble in acetone and warm etha-nol; soluble in benzene, ether andchloroform; …
Number of citations: 13 pubs.acs.org
C Price, G Schilling - Journal of the American Chemical Society, 1948 - ACS Publications
0.74, r-= 1.02. 2 Thus, while p-chlorostyrene adds slightly faster thanstyrene to both styrene and p-chlorostyrene free radicals, the reverse is true with respect to carbonium ionaddition. …
Number of citations: 5 pubs.acs.org
T Ishizaki, Y Shimada, M Tsunakawa, H Lee… - ACS …, 2017 - ACS Publications
A simple, easy, and rapid process of fabricating superhydrophobic surfaces on magnesium alloy AZ31 by a one-step immersion at room temperature was developed. The myristic acid-…
Number of citations: 43 pubs.acs.org

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